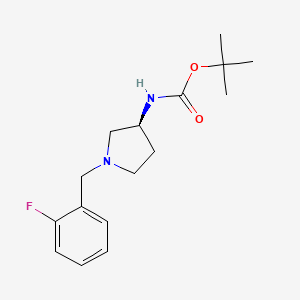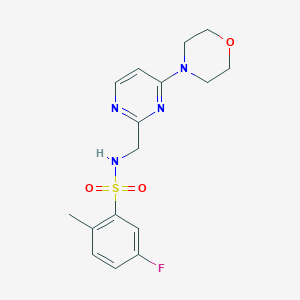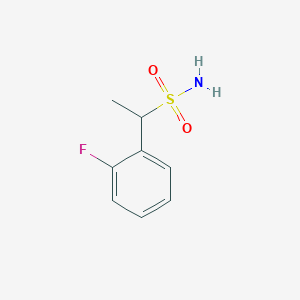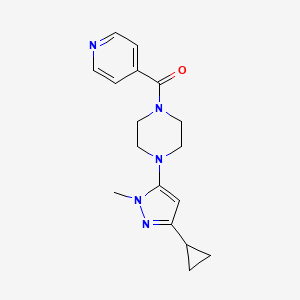
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone
カタログ番号:
B2892624
CAS番号:
2034582-48-2
分子量:
311.389
InChIキー:
ALIUZXKRXVGSFB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzyl cyanides . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component in the synthesis . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of this compound is CHFNO. It has an average mass of 357.425 Da and a monoisotopic mass of 357.196503 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学的研究の応用
Synthesis and Structural Analysis
- The development of novel heterocyclic compounds incorporating the pyrazole and piperazine moieties has been a focus in medicinal chemistry for their potential antimicrobial and anticancer activities. For instance, compounds have been synthesized to explore their structure-activity relationships, elucidating the importance of the piperazine and pyrazole rings in biological activity. Such research has led to the discovery of molecules with significant pharmacological profiles, including antimicrobial and anticancer properties (Patel, Agravat, & Shaikh, 2011).
Pharmacological Applications
- Various derivatives have been synthesized and evaluated for their potential as antimicrobial agents, highlighting the structural versatility and potential of the core chemical structure for developing new therapeutic agents. These efforts include the exploration of antimicrobial activity against a range of bacterial and fungal strains, offering insights into the compound's potential utility in combating infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Docking and Computational Studies
- Molecular docking studies of related compounds have been conducted to predict the binding affinities and interactions with biological targets, contributing to the rational design of new drugs. These studies help in understanding the molecular basis of the compound's activity and guiding the optimization of pharmacological properties (Katariya, Vennapu, & Shah, 2021).
Novel Synthetic Routes and Chemical Characterization
- Research on the compound and its derivatives also includes novel synthetic routes, providing new methodologies for the preparation of these complex molecules. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to elucidate their structures, contributing to the field of chemical synthesis and structural chemistry (Lv, Ding, & Zhao, 2013).
Anticancer and Antimicrobial Screening
- The synthesized derivatives have undergone screening for their anticancer and antimicrobial activities, with some showing promising results against specific cancer cell lines and microbial strains. This underscores the potential of these compounds in the development of new therapeutic agents for treating cancer and infections (Sanjeeva, Narendra, & Venkata, 2022).
特性
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-20-16(12-15(19-20)13-2-3-13)21-8-10-22(11-9-21)17(23)14-4-6-18-7-5-14/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUZXKRXVGSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine...
Cat. No.: B2892542
CAS No.: 915910-14-4
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cy...
Cat. No.: B2892543
CAS No.: 684232-96-0
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]...
Cat. No.: B2892544
CAS No.: 941915-11-3
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimet...
Cat. No.: B2892547
CAS No.: 681280-00-2
![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)
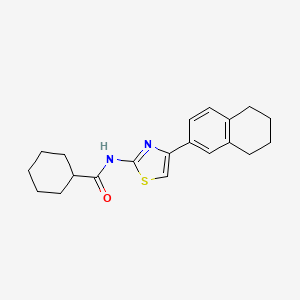
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2892547.png)
![Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2892548.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2892549.png)

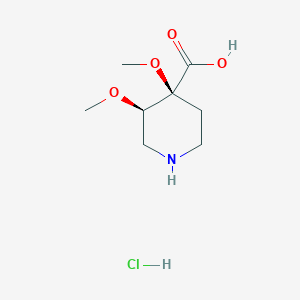
![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)

